molecular formula C7H14Si B3133591 VINYLMETHYLSILACYCLOPENTANE CAS No. 3944-18-1

VINYLMETHYLSILACYCLOPENTANE

Cat. No.: B3133591
CAS No.: 3944-18-1
M. Wt: 126.27 g/mol
InChI Key: QKUYGDPPUKAFKC-UHFFFAOYSA-N
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Description

VINYLMETHYLSILACYCLOPENTANE, also known by its IUPAC name 1-ethenyl-1-methylsilolane, is a silicon-containing organic compound with the molecular formula C7H14Si. This compound is part of the silacyclopentane family, which features a five-membered ring containing silicon. This compound is notable for its unique chemical structure and properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VINYLMETHYLSILACYCLOPENTANE typically involves the reaction of vinylmagnesium bromide with methylchlorosilane under controlled conditions. The reaction proceeds as follows: [ \text{CH}_2=\text{CHMgBr} + \text{CH}_3\text{SiCl} \rightarrow \text{CH}_2=\text{CHSi(CH}_3\text{)}\text{Cl} + \text{MgBrCl} ] This intermediate is then cyclized to form this compound through a ring-closing reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes purification steps such as distillation and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

VINYLMETHYLSILACYCLOPENTANE undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions, forming new carbon-silicon bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed.

    Substitution: Organometallic reagents such as Grignard reagents are often used.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Ethylmethylsilacyclopentane.

    Substitution: Various substituted silacyclopentanes.

Scientific Research Applications

VINYLMETHYLSILACYCLOPENTANE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential in drug delivery systems due to its unique chemical properties.

    Medicine: Explored for its use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, including silicones and resins

Mechanism of Action

The mechanism of action of VINYLMETHYLSILACYCLOPENTANE involves its ability to form stable silicon-carbon bonds, which can interact with various molecular targets. The compound can participate in hydrosilylation reactions, where it adds across double bonds in organic molecules, modifying their chemical properties. This reactivity is crucial for its applications in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

    Methylsilacyclopentane: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    Ethylmethylsilacyclopentane: Similar structure but with an ethyl group instead of a vinyl group.

    Phenylmethylsilacyclopentane: Contains a phenyl group, offering different reactivity and applications

Uniqueness

VINYLMETHYLSILACYCLOPENTANE is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .

Properties

IUPAC Name

1-ethenyl-1-methylsilolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Si/c1-3-8(2)6-4-5-7-8/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUYGDPPUKAFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCCC1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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